- Heteroaromatic compounds as TYK2 inhibitors and their preparation, World Intellectual Property Organization, , ,

Cas no 929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate)

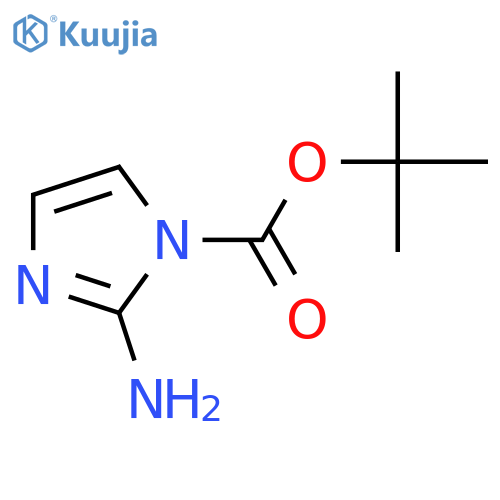

929568-19-4 structure

Nome del prodotto:tert-butyl 2-aminoimidazole-1-carboxylate

Numero CAS:929568-19-4

MF:C8H13N3O2

MW:183.207721471786

MDL:MFCD20702858

CID:1015975

PubChem ID:57440768

tert-butyl 2-aminoimidazole-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-amino-1H-Imidazole-1-carboxylic acid 1,1-dimethylethyl ester

- 2-Amino-1-Boc-imidazole

- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2-AMINO-, 1,1-DIMETHYLETHYL ESTER

- 2-amino-1-tert-butoxycarbonylimidazole

- tert-Butyl 2-amino-1H-imidazole-1-carboxylate

- TERT-BUTYL 2-AMINOIMIDAZOLE-1-CARBOXYLATE

- BXKYKASMZAUFCZ-UHFFFAOYSA-N

- 5412AJ

- TRA0044647

- SY026587

- Z1863617775

- 2-Methyl-2-propanyl 2-amino-1H-imidazole-1-carboxylate

- 1H-IMIDAZOLE-1-CARBOXYLIC ACID, 2

- 1,1-Dimethylethyl 2-amino-1H-imidazole-1-carboxylate (ACI)

- 2-Amino-1-(tert-butoxycarbonyl)imidazole

- tert-butyl 2-aminoimidazole-1-carboxylate

-

- MDL: MFCD20702858

- Inchi: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-5-4-10-6(11)9/h4-5H,1-3H3,(H2,9,10)

- Chiave InChI: BXKYKASMZAUFCZ-UHFFFAOYSA-N

- Sorrisi: O=C(N1C(N)=NC=C1)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 183.10100

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 13

- Conta legami ruotabili: 2

- Complessità: 200

- Superficie polare topologica: 70.1

Proprietà sperimentali

- PSA: 70.14000

- LogP: 1.82970

tert-butyl 2-aminoimidazole-1-carboxylate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-180305-0.1g |

tert-butyl 2-amino-1H-imidazole-1-carboxylate |

929568-19-4 | 95.0% | 0.1g |

$62.0 | 2025-02-20 | |

| Enamine | EN300-180305-0.5g |

tert-butyl 2-amino-1H-imidazole-1-carboxylate |

929568-19-4 | 95.0% | 0.5g |

$140.0 | 2025-02-20 | |

| Chemenu | CM324380-250mg |

2-Amino-1-Boc-imidazole |

929568-19-4 | 95%+ | 250mg |

$95 | 2023-01-19 | |

| eNovation Chemicals LLC | D293276-0.25g |

2-Amino-1-Boc-imidazole |

929568-19-4 | 97% | 0.25g |

$208 | 2023-09-03 | |

| Apollo Scientific | OR919651-5g |

2-Amino-1-boc-imidazole |

929568-19-4 | 97% | 5g |

£621.00 | 2024-08-02 | |

| Enamine | EN300-180305-0.05g |

tert-butyl 2-amino-1H-imidazole-1-carboxylate |

929568-19-4 | 95.0% | 0.05g |

$42.0 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201113-5g |

2-Amino-1-Boc-imidazole |

929568-19-4 | 98% | 5g |

¥6260.00 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFF64-5G |

tert-butyl 2-aminoimidazole-1-carboxylate |

929568-19-4 | 95% | 5g |

¥ 4,415.00 | 2023-04-12 | |

| Chemenu | CM324380-1g |

2-Amino-1-Boc-imidazole |

929568-19-4 | 95+% | 1g |

$400 | 2021-08-18 | |

| Apollo Scientific | OR919651-1g |

2-Amino-1-boc-imidazole |

929568-19-4 | 97% | 1g |

£162.00 | 2024-08-02 |

tert-butyl 2-aminoimidazole-1-carboxylate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 14 h, rt

Riferimento

- Design, synthesis, and evaluation of hinge-binder tethered 1,2,3-triazolylsalicylamide derivatives as Aurora kinase inhibitors, Bioorganic & Medicinal Chemistry, 2016, 24(9), 2114-2124

Metodo di produzione 3

Condizioni di reazione

1.1 Solvents: Dichloromethane , Pyridine ; 10 min, rt; 10 min, 40 °C; 40 °C → 5 °C; 30 min, 5 °C; 24 h, rt

Riferimento

- Preparation of pyrimidine derivatives as inhibitors of type I insulin-like growth factor receptor, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, France, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 16 h, rt

Riferimento

- Preparation of novel 7-substituted derivatives of 3-carboxyoxadiazinoquinolones and their use as antibacterial agents, World Intellectual Property Organization, , ,

tert-butyl 2-aminoimidazole-1-carboxylate Raw materials

tert-butyl 2-aminoimidazole-1-carboxylate Preparation Products

tert-butyl 2-aminoimidazole-1-carboxylate Letteratura correlata

-

1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

929568-19-4 (tert-butyl 2-aminoimidazole-1-carboxylate) Prodotti correlati

- 1261582-26-6(4'-Bromo-2-chloro-3'-fluoropropiophenone)

- 248277-40-9(4-chloro-N-(4-chlorophenyl)-3-nitrobenzene-1-sulfonamide)

- 851129-44-7(2-(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl-1-(4-methylpiperidin-1-yl)ethan-1-one)

- 83683-82-3(4-Nitro-1H-pyrrolo[2,3-b]pyridine)

- 151978-58-4(tert-butyl N-hex-5-ynylcarbamate)

- 2319873-66-8(N-(2-{2,3'-bithiophene-5-yl}-2-hydroxyethyl)-N'-(4-fluorophenyl)methylethanediamide)

- 2229689-39-6(6-(4-fluorophenyl)hex-5-en-1-amine)

- 899977-59-4(methyl 3-{4-(2,5-dimethylphenyl)piperazin-1-ylsulfonyl}-1-benzothiophene-2-carboxylate)

- 603118-21-4(3-(2-Methylpiperidin-1-yl)sulfonylbenzoic Acid)

- 2097995-39-4(4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)azetidin-1-yl)pyrimidine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:929568-19-4)tert-butyl 2-aminoimidazole-1-carboxylate

Purezza:99%/99%

Quantità:1g/5g

Prezzo ($):183.0/662.0